
Sulfo-Cyanine7 carboxylic acid
Overview
Description
Sulfo-Cyanine7 carboxylic acid (C₃₇H₄₃N₂KO₈S₂, MW: 746.97 g/mol) is a water-soluble near-infrared (NIR) fluorescent dye with a free carboxylic acid group, enabling covalent conjugation to biomolecules via carbodiimide chemistry . Key properties include:
- Excitation/Emission Peaks: 748–750 nm (ex) / 773–774 nm (em), ideal for deep-tissue imaging .
- Molar Extinction Coefficient: 240,600 L·mol⁻¹·cm⁻¹, ensuring high brightness .
- Quantum Yield: 0.24, superior to many non-sulfo cyanine dyes .
- Solubility: High aqueous solubility due to sulfonate groups, reducing aggregation in biological systems .
- Applications: Used in NIR fluorescence imaging, biosensing, and hybrid imaging (e.g., ⁶⁸Ga-labeled probes for fungal infection detection) .
Discrepancies in reported CAS numbers (943298-08-6 vs. 2104632-29-1 ) likely reflect variations in salt forms (inner salt vs. sodium salt) or supplier-specific nomenclature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonic acid groups and carboxylic acid groups into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Core: The cyanine core is synthesized by reacting indole derivatives with a suitable linker, such as a polymethine chain.
Introduction of Sulfonic Acid Groups: Sulfonic acid groups are introduced to enhance water solubility. This is achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents and carbon dioxide.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine7 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Coupling Reactions: The dye can be coupled with biomolecules using carbodiimide chemistry (e.g., EDC/NHS) to form stable conjugates.
Common Reagents and Conditions:
EDC/NHS: Used for activating the carboxylic acid group to form amide bonds with amines.
Sulfur Trioxide or Chlorosulfonic Acid: Used for sulfonation reactions.
Major Products:
Amide Conjugates: Formed by reacting the carboxylic acid group with amines.
Sulfonated Derivatives: Resulting from sulfonation reactions.
Scientific Research Applications
Spectral Properties
Sulfo-Cyanine7 carboxylic acid exhibits the following spectral characteristics:
- Absorption Maximum: ~750 nm
- Emission Maximum: ~773 nm
- Stokes Shift: ~23 nm
- High Quantum Yield: Provides bright and efficient near-infrared fluorescence.
- Enhanced Solubility: The presence of sulfonate groups increases performance in water-based assays .
Key Applications
1. In Vivo Imaging
- This compound is particularly effective for deep tissue imaging due to its minimal background noise and high photostability. It is used in preclinical studies to visualize tumors and other biological structures in live animals .
2. Fluorescence Microscopy
- This compound enables high-resolution imaging of cells and tissues, allowing researchers to study cellular processes with precision. Its water solubility facilitates its use in various microscopy techniques .
3. Flow Cytometry
- This compound provides distinct fluorescence signals that enhance cell sorting and analysis capabilities in flow cytometry, making it a valuable tool for immunological studies .
4. Bioconjugation
- Although it is non-reactive when attachment to other molecules is not desired, this compound can be utilized for bioconjugation when necessary. It labels proteins, antibodies, and nucleic acids efficiently, aiding in the tracking of biomolecules within biological systems .
5. Molecular Probes
- The dye serves as a molecular probe in bioanalytical assays, helping researchers study molecular interactions and dynamics in real-time .
Case Study 1: Targeted Hybrid Imaging Probes
A study demonstrated the conjugation of this compound with chelators to create hybrid imaging probes. These probes were tested on cancer cell lines, showing specific receptor-mediated internalization and effective tumor visualization through optical imaging techniques .
Case Study 2: Biodistribution Studies
Research involving biodistribution studies of radiolabeled Sulfo-Cyanine7 conjugates revealed significant accumulation in tumor tissues while maintaining low uptake in non-targeted organs. This characteristic underlines the potential of using Sulfo-Cyanine7 for targeted imaging applications in oncology .
Mechanism of Action
Sulfo-Cyanine7 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (around 740 nm) and emits light at a longer wavelength (around 750 nm), producing a near-infrared fluorescence signal. This fluorescence can be detected and measured, allowing for the visualization and tracking of labeled biomolecules .
Molecular Targets and Pathways: The dye primarily targets biomolecules with reactive amine groups, such as proteins and peptides. It forms stable conjugates through amide bond formation, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Spectral and Physicochemical Properties
Key Observations :
- Emission Wavelength : Sulfo-Cyanine7.5 (813 nm) and IRDye800CW (789 nm) emit at longer wavelengths than Sulfo-Cyanine7 (773 nm), enabling deeper tissue penetration .
- Quantum Yield: Sulfo-Cyanine7.5 (Φ=0.30) outperforms Sulfo-Cyanine7 (Φ=0.24) due to a rigid trimethine linker reducing non-radiative decay .
- Solubility: Sulfonated derivatives (e.g., Sulfo-Cyanine7) exhibit superior water solubility compared to non-sulfo analogs (e.g., Cyanine7 carboxylic acid), minimizing aggregation in biological media .
Functional Group and Conjugation Efficiency
- Carboxylic Acid vs. Other Reactive Groups : While carboxylic acids enable versatile conjugation to amines, alternatives like NHS esters (e.g., Sulfo-Cyanine7 NHS ester) offer faster reaction kinetics at neutral pH . However, carboxylic acids are preferred for controlled, site-specific labeling .
- Stability: Phosphonic acid-based self-assembled monolayers (SAMs) exhibit higher stability than carboxylic acid SAMs on metal surfaces , but this is less relevant for aqueous biomolecular labeling.
Commercial Availability and Cost
- This compound is sold in 1–100 mg quantities, priced at ~$1,004–$29,400 (USD), with a 7-day lead time .
- Non-sulfo Cyanine7 carboxylic acid is ~30% cheaper but requires organic solvents for dissolution, limiting its utility in live-cell imaging .
In Vivo Imaging Performance
- This compound demonstrated superior signal-to-noise ratios in murine models of pulmonary fungal infection compared to IRDye800CW, attributed to its higher quantum yield and lower background fluorescence .
- In a 2022 study, Sulfo-Cyanine7.5 carboxylic acid enabled multiplexed imaging with Sulfo-Cyanine5.5, leveraging their non-overlapping emission spectra .
Limitations
Biological Activity
Sulfo-Cyanine7 carboxylic acid is a water-soluble near-infrared (NIR) dye that has gained attention for its potential applications in biological imaging and targeted therapies. This compound exhibits unique optical properties, including high hydrophilicity, improved quantum yield, and a significant molar extinction coefficient, making it suitable for various biomedical applications.
- Molecular Formula : C₃₇H₄₃N₂NaO₈S₂
- Molecular Weight : 746.97 g/mol
- Absorption Maximum : 750 nm
- Emission Maximum : 773 nm
- Purity : ≥95% (by HPLC and NMR)
- Solubility : Soluble in water, DMF, and DMSO; insoluble in non-polar organic solvents.
This compound functions primarily as a fluorescent marker. Its NIR properties allow for deep tissue penetration and minimal background fluorescence, which enhances imaging contrast in biological systems. The compound is often utilized in conjugation with targeting vectors to facilitate receptor-mediated internalization in specific cell types.
Case Studies and Research Findings
-
Cell Uptake Studies
- A study demonstrated that radiolabeled conjugates of this compound showed significant receptor-mediated internalization in A431-CCK2R cells. After 1 and 2 hours of incubation, the internalized activity was measured at 4.56 ± 0.39% and 8.75 ± 1.32% of total activity, respectively, indicating effective cellular uptake .
- In contrast, non-targeted cells exhibited negligible internalization (0.21 ± 0.08% and 0.31 ± 0.29%) at the same time points .
-
In Vivo Characterization
- Biodistribution studies in xenografted BALB/c nude mice revealed that Sulfo-Cyanine7 conjugates accumulated significantly in targeted tissues while showing slow pharmacokinetics. For instance, the percentage of injected dose per gram of tissue (%ID/g) was notably high in kidneys (71.1 ± 7.0% ID/g after 2 hours) but lower in tumor tissues compared to non-targeted organs .
- Imaging studies confirmed specific uptake in receptor-positive tissues, with moderate target-to-organ contrast due to high accumulation in liver and kidneys .
- Fluorescence Imaging Applications
Comparative Data Table
Property | This compound |
---|---|
Molecular Weight | 746.97 g/mol |
Absorption Maximum | 750 nm |
Emission Maximum | 773 nm |
Solubility | Water, DMF, DMSO |
Purity | ≥95% |
Specific Uptake (A431-CCK2R) | 8.75 ± 1.32% (2h incubation) |
Kidney Accumulation | 71.1 ± 7.0% ID/g (2h post-injection) |
Q & A
Basic Research Questions
Q. What are the key structural and photophysical properties of Sulfo-Cyanine7 carboxylic acid relevant to its use in near-infrared (NIR) imaging?
this compound is a sulfonated cyanine dye with a carboxylic acid functional group. Its structure includes a polymethine chain (C37H43N2NaO8S2) and a sulfonate group, conferring high water solubility (>95% purity) and a peak absorption/emission at 750/773 nm, ideal for NIR imaging due to reduced tissue autofluorescence and deeper penetration . The sulfonate group enhances solubility in aqueous buffers, while the carboxylic acid enables covalent conjugation to biomolecules via carbodiimide chemistry (e.g., EDC/NHS activation).
Q. How does the solubility profile of this compound influence its application in biological systems?
The dye’s high hydrophilicity allows direct use in aqueous buffers (e.g., PBS or cell culture media) without organic solvents, minimizing cytotoxicity. However, solubility decreases in low-polarity solvents (e.g., chloroform), limiting its utility in lipid-based assays. Researchers must pre-dissolve the dye in DMSO or DMF for stock solutions (≤10% v/v in final formulations) to avoid aggregation .
Q. What conjugation strategies are available for this compound to biomolecules?
The carboxylic acid group is activated using carbodiimide crosslinkers (e.g., EDC and sulfo-NHS) to form reactive NHS esters, which then react with primary amines (e.g., lysine residues in proteins). For site-specific labeling, thiol-maleimide chemistry is preferred, requiring prior conversion of the carboxylic acid to a maleimide derivative . Post-conjugation, purification via size-exclusion chromatography or dialysis is critical to remove unreacted dye and ensure labeling efficiency .
Advanced Research Questions
Q. How can researchers optimize the labeling efficiency of this compound in protein conjugation while minimizing non-specific binding?
- pH Optimization : Conduct reactions at pH 7.4–8.5 to maximize amine reactivity while avoiding dye precipitation.
- Molar Ratio : Use a 10:1 molar excess of dye-to-protein to ensure saturation of available amines, followed by iterative optimization to balance labeling efficiency and protein function.
- Blocking Agents : Include 1% BSA or 0.1% Tween-20 in buffers to reduce non-specific adsorption .
- Validation : Quantify labeling efficiency using UV-Vis spectroscopy (dye/protein absorbance ratios) and SDS-PAGE with fluorescence scanning .
Q. What are the critical factors affecting the stability of this compound conjugates in longitudinal in vivo imaging studies?
- Photobleaching : Minimize laser exposure and use oxygen-scavenging agents (e.g., Trolox) to preserve fluorescence intensity.
- Metabolic Clearance : Conjugates >40 kDa exhibit prolonged circulation; PEGylation or nanoparticle encapsulation can further enhance stability .
- Storage Conditions : Store lyophilized conjugates at -20°C in dark, anhydrous conditions. Avoid freeze-thaw cycles by aliquoting solutions .
- Biological Degradation : Monitor conjugate integrity via HPLC or mass spectrometry after incubation in serum or lysosomal buffers (pH 4.5–5.5) .
Q. How should researchers address spectral overlap challenges when using this compound in multiplexed fluorescence imaging setups?
- Emission Filter Optimization : Use narrow-bandpass filters (e.g., 770±10 nm) to isolate Sulfo-Cyanine7 signals from overlapping dyes (e.g., Cy5.5 or IRDye800).
- Computational Unmixing : Apply linear unmixing algorithms to raw spectral data, validated with single-dye controls .
- Quencher Pairing : For FRET-based assays, pair Sulfo-Cyanine7 with a quencher (e.g., QSY21) and validate efficiency via lifetime decay measurements .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in reported quantum yields (e.g., 0.28–0.35) may arise from solvent polarity or instrumentation. Calibrate detectors with reference dyes (e.g., Indocyanine Green) .
- Experimental Reproducibility : Document buffer composition (e.g., ionic strength, pH) and dye lot numbers, as sulfonation degree can vary between synthesis batches .
Properties
IUPAC Name |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDQQRBWIPXJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43KN2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.